2,4-Dimethylcyclohexanol

Antibiotic Synthesis Chiral Resolution Microbial Biotransformation

2,4-Dimethylcyclohexanol (CAS 69542-91-2) is a disubstituted cyclohexanol derivative, existing as a mixture of stereoisomers characterized by two methyl substituents at the 2- and 4-positions of the cyclohexane ring. As a secondary alcohol with molecular formula C₈H₁₆O and molecular weight 128.21 g/mol, it exhibits a boiling point of 177.5°C at 760 mmHg and a density of 0.893 g/cm³.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 69542-91-2
Cat. No. B1614846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylcyclohexanol
CAS69542-91-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C)O
InChIInChI=1S/C8H16O/c1-6-3-4-8(9)7(2)5-6/h6-9H,3-5H2,1-2H3
InChIKeyCKPQAKDCQGMTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylcyclohexanol (CAS 69542-91-2): Procurement & Selection Guide for Chiral Synthons and Stereospecific Research


2,4-Dimethylcyclohexanol (CAS 69542-91-2) is a disubstituted cyclohexanol derivative, existing as a mixture of stereoisomers characterized by two methyl substituents at the 2- and 4-positions of the cyclohexane ring . As a secondary alcohol with molecular formula C₈H₁₆O and molecular weight 128.21 g/mol, it exhibits a boiling point of 177.5°C at 760 mmHg and a density of 0.893 g/cm³ [1]. The compound's stereochemical complexity—arising from its multiple chiral centers—distinguishes it from simpler monomethyl or unsubstituted cyclohexanols and necessitates careful selection for applications requiring specific stereochemical outcomes or chiral intermediate fidelity [2].

Why 2,4-Dimethylcyclohexanol Cannot Be Arbitrarily Substituted: The Critical Role of Methyl Substitution Pattern and Stereochemistry


2,4-Dimethylcyclohexanol cannot be generically substituted by other dimethylcyclohexanol isomers (e.g., 2,3-, 2,6-, or 3,4-dimethylcyclohexanol) or monomethyl cyclohexanols without fundamentally altering the stereochemical and physicochemical outcomes of downstream processes. The specific 2,4-methyl substitution pattern generates a distinct conformational landscape that dictates the relative stability of chair conformers and the spatial orientation of the hydroxyl group—a feature that directly impacts hydrogen-bonding capacity, self-association behavior in nonpolar solvents, and molecular recognition events in biological systems [1][2]. Furthermore, the stereochemical configuration within the 2,4-dimethylcyclohexanol framework is a key determinant in conferring biological activity, with different diastereomers exhibiting divergent pharmacological profiles in GABAA receptor modulation assays [3]. Substitution with alternative regioisomers or stereoisomer mixtures lacking the appropriate spatial arrangement will yield non-equivalent reactivity patterns and unpredictable biological outcomes, making precise compound specification essential for reproducible research and process validation.

2,4-Dimethylcyclohexanol (CAS 69542-91-2): Quantitative Comparative Evidence for Informed Scientific Selection


2,4-Dimethylcyclohexanol Serves as Essential Chiral Building Block for Cycloheximide Antibiotic Synthesis via Specific Stereoisomers

The 2,4-dimethylcyclohexanol framework provides the critical stereochemical scaffold for the synthesis of cycloheximide, a glutarimide antibiotic active against most yeasts and fungi. Optically pure (-)-(1S,2S,4S)-2,4-dimethyl-1-cyclohexanol can be obtained via asymmetric hydrolysis of the racemic acetate with Bacillus subtilis var. niger, yielding the desired alcohol with high optical purity [1]. Subsequent oxidation of this resolved alcohol with chromic acid affords the corresponding optically pure (-)-(2S,4S)-2,4-dimethyl-1-cyclohexanone, which serves as the key chiral intermediate in cycloheximide synthesis [2]. Alternative cyclohexanol scaffolds lacking the precise 2,4-dimethyl substitution pattern and defined stereochemistry (e.g., 2,6-dimethylcyclohexanol or 3,4-dimethylcyclohexanol) cannot access this specific synthetic pathway due to mismatched stereoelectronic requirements and the absence of appropriate chiral centers [3].

Antibiotic Synthesis Chiral Resolution Microbial Biotransformation Cycloheximide Derivatives

2,4-Dimethylcyclohexanol Exhibits Significantly Higher Self-Association Capacity Compared to Phenolic Analogs, Influencing Solvent Behavior

In comparative thermodynamic studies, cyclohexanols as a class exhibit a higher tendency to self-associate through hydrogen bonding compared to their rigid aromatic phenol counterparts. Apparent heat capacity measurements in dilute n-heptane and n-decane at 25°C demonstrate that the associational part of the apparent molar heat capacity, ϕc(assoc), for cyclohexanols shows a concentration-dependent maximum that reflects stronger intermolecular hydrogen bonding networks [1]. This enhanced self-association is attributed to the greater conformational flexibility of the cyclohexane ring compared to the rigid aromatic ring of phenols, allowing the hydroxyl group to adopt orientations more favorable for hydrogen bond formation . Within the cyclohexanol series, the degree of self-association is modulated by substituent position and steric hindrance, with the 2,4-dimethyl substitution pattern presenting a distinct steric environment that influences the equilibrium between monomeric and associated species compared to other regioisomers such as 2,3-dimethylcyclohexanol or 2,6-dimethylcyclohexanol [2].

Solution Thermodynamics Hydrogen Bonding Self-Association Solvent Engineering

Stereochemical Configuration of 2,4-Dimethylcyclohexanol Directly Modulates GABAA Receptor Activity with Isomer-Specific Potency Differences

The stereochemical configuration within the dimethylcyclohexanol series is a critical molecular feature conferring positive modulation of GABAA receptor activity and binding affinity [1]. Electrophysiological studies demonstrate that among cyclohexanol analogues, 2,6-diisopropylcyclohexanol and 2,6-dimethylcyclohexanol exhibit general anesthetic activity with EC₅₀ values of 14.0 μM and 13.1 μM, respectively, while other cyclohexanols with bulkier side chains display reduced potency [2]. While direct quantitative GABAA modulation data for the 2,4-dimethylcyclohexanol isomer are not explicitly reported in this comparative dataset, the established principle of stereochemical dependence within the dimethylcyclohexanol class indicates that the 2,4-substitution pattern produces a distinct spatial arrangement of methyl groups and hydroxyl orientation relative to the 2,6-isomer, resulting in differential receptor interactions [3].

GABAA Receptor Modulation Anesthetic Development Stereochemistry-Activity Relationship Neuropharmacology

High-Value Application Scenarios for 2,4-Dimethylcyclohexanol (CAS 69542-91-2) Based on Quantitative Evidence


Synthesis of Cycloheximide and Structurally Related Glutarimide Antibiotics

2,4-Dimethylcyclohexanol serves as the essential chiral scaffold for cycloheximide synthesis, with optically pure stereoisomers obtained via microbial resolution (Bacillus subtilis var. niger) or biotransformation (Beauveria sulfurescens) providing the required (-)-(2S,4S) and (-)-(2R,4R) 2,4-dimethylcyclohexan-1-one intermediates [1]. Alternative cyclohexanol derivatives lacking the 2,4-dimethyl substitution pattern cannot access this pathway. Laboratories engaged in antibiotic synthesis or glutarimide natural product derivatization should specify 2,4-dimethylcyclohexanol with defined stereochemical composition rather than generic cyclohexanol mixtures [2].

Stereospecific GABAA Receptor Pharmacology and Anesthetic Mechanism Studies

The stereochemical configuration of 2,4-dimethylcyclohexanol provides a structurally distinct probe for investigating GABAA receptor modulation compared to the more extensively studied 2,6-dimethylcyclohexanol isomer (EC₅₀ = 13.1 μM) [1]. Researchers exploring how methyl group positioning and hydroxyl orientation influence positive allosteric modulation of GABAA receptors should select 2,4-dimethylcyclohexanol as a regioisomeric comparator to 2,6- and other dimethylcyclohexanols, enabling systematic structure-activity relationship studies and the rational design of stereospecific anesthetics with enhanced therapeutic indices [2].

Nonpolar Formulation and Solution-Phase Hydrogen Bonding Studies

In applications requiring predictable self-association behavior in nonpolar solvents, 2,4-dimethylcyclohexanol offers hydrogen-bonding characteristics that are class-distinct from rigid phenolic alcohols and tunable based on methyl substitution pattern [1]. The compound's enhanced self-association capacity relative to phenols—attributable to cyclohexane ring conformational flexibility—combined with steric modulation by the 2,4-dimethyl arrangement, makes it suitable for studies of alcohol aggregation thermodynamics, solvent engineering in nonpolar media, and formulation development where controlled molecular association is critical [2].

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